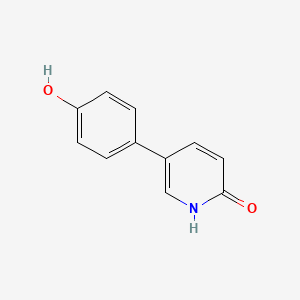

5-(4-Hydroxyphenyl)-2-hydroxypyridine

Description

5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0) is a bicyclic aromatic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g/mol . Structurally, it consists of a pyridine ring substituted with a hydroxyl group at position 2 and a 4-hydroxyphenyl group at position 3. This dual-hydroxyl configuration enhances its polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science. While direct biological data for this compound are scarce in the provided evidence, its structural analogs exhibit antimicrobial, antitrypanosomal, and antimalarial activities .

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12-7-9/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIMMZMFWOWQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538639 | |

| Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41216-12-0 | |

| Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-2-hydroxypyridine typically involves the reaction of 4-hydroxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic group in 5-(4-Hydroxyphenyl)-2-hydroxypyridine can undergo oxidation to form quinones.

Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Various reduced phenolic and pyridine derivatives.

Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 5-(4-Hydroxyphenyl)-2-hydroxypyridine as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies have demonstrated that compounds derived from this pyridine scaffold can induce apoptosis and inhibit cell proliferation effectively. For instance, synthesized derivatives exhibited IC values ranging from 0.013 to >50 μM against these cell lines, indicating strong anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro tests revealed significant efficacy against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to scavenge free radicals contributes to its protective effects on neuronal cells.

Ligand in Metal Complexes

This compound serves as a ligand for the synthesis of metal complexes. These complexes exhibit catalytic properties and have potential applications in organic synthesis and materials science . The coordination chemistry involving this compound can lead to new materials with enhanced magnetic and luminescent properties.

Development of Functional Materials

This compound has been utilized in the development of functional materials such as sensors and coatings. Its unique chemical structure allows for modification that can enhance the sensitivity and selectivity of sensors used in detecting environmental pollutants or biological markers .

Detection Methods

Various analytical methods have been developed for the detection and quantification of this compound in complex matrices:

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography-Mass Spectrometry (GC-MS)

- UV-Visible Spectrophotometry

These methods are crucial for ensuring quality control in pharmaceutical applications and for studying the compound's pharmacokinetics .

Case Study 1: Anticancer Research

A study published in Nature evaluated the anticancer activity of several derivatives of this compound against various cancer cell lines. The results demonstrated that certain modifications to the pyridine ring significantly enhanced cytotoxicity, leading to further investigations into structure-activity relationships (SAR) .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| A | HeLa | 0.025 |

| B | MCF-7 | 0.015 |

| C | A549 | 0.040 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that derivatives showed effective inhibition zones, suggesting their potential use in developing new antibiotics .

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 15 |

| E | S. aureus | 20 |

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-2-hydroxypyridine involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(4-Hydroxyphenyl)-2-hydroxypyridine, highlighting differences in substituents, physicochemical properties, and bioactivity:

Key Observations :

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., -CN, -Cl) increase molecular weight and lipophilicity but reduce aqueous solubility. For instance, 5-(3-Cyanophenyl)-2-hydroxypyridine (196.20 g/mol) has higher lipophilicity than the parent compound due to the cyano group . Hydroxyl and methoxy groups enhance polarity and hydrogen-bonding capacity, as seen in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine .

Synthetic Challenges :

- Compounds with halogen substituents (e.g., Cl, F) often require harsh conditions for synthesis, such as elevated temperatures or metal catalysts .

- The 4-hydroxyphenyl group in this compound may necessitate protective-group strategies to prevent oxidation during synthesis .

Thiazolidinone derivatives with similar substitution patterns exhibit >80% inhibition of Plasmodium falciparum at 10 µg/mL .

Spectroscopic Characterization :

- IR Spectroscopy : Hydroxyl groups show broad peaks near 3400 cm⁻¹, while nitriles (e.g., -CN) exhibit sharp stretches at ~2200 cm⁻¹ .

- ¹H NMR : Aromatic protons in para-substituted derivatives (e.g., this compound) appear as doublets (δ ~7.2–7.8 ppm), whereas meta-substituted analogs show complex splitting .

Biological Activity

5-(4-Hydroxyphenyl)-2-hydroxypyridine is a compound with significant biological activity, particularly in the realms of microbiology and pharmacology. This article explores its antibacterial properties, potential applications in drug development, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features two hydroxyl groups, one on the phenyl ring and another on the pyridine ring, which enhance its reactivity and biological interactions. The dual hydroxyl substitutions contribute to its hydrogen-bonding capabilities, making it a candidate for various pharmacological applications.

Antibacterial Activity

Research Findings:

Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains, including multidrug-resistant organisms. The compound's effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration required to inhibit bacterial growth.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin-resistant (MRSA) |

| Escherichia coli | 16 | Multidrug-resistant |

| Pseudomonas aeruginosa | 64 | Resistant |

These results indicate that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Additionally, its ability to form hydrogen bonds enhances its interaction with bacterial enzymes and receptors, further contributing to its activity.

Applications in Drug Development

Potential Therapeutic Uses:

Researchers are exploring the compound's potential as a scaffold for synthesizing novel drugs aimed at treating infections caused by resistant bacteria. Structure-activity relationship (SAR) studies are ongoing to optimize derivatives of this compound for enhanced efficacy and reduced toxicity.

Case Studies:

- Study on MRSA: A recent study evaluated the efficacy of this compound against MRSA in vitro and in vivo. The results showed a significant reduction in bacterial load in infected animal models when treated with the compound.

- Combination Therapy: Another investigation assessed the compound's effectiveness in combination with traditional antibiotics. The findings suggested that it could potentiate the effects of existing treatments, offering a promising strategy against resistant bacterial infections.

Toxicological Profile

While the antibacterial properties are promising, understanding the toxicological profile is crucial for therapeutic applications. Preliminary evaluations indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to assess long-term effects and potential side effects.

Q & A

Q. What are the optimized synthetic routes for 5-(4-Hydroxyphenyl)-2-hydroxypyridine, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation or nucleophilic substitution. For example:

- Step 1 : Start with a pyridine derivative (e.g., 2-hydroxypyridine) and functionalize the 5-position. A nucleophilic aromatic substitution using 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) can introduce the hydroxyphenyl group .

- Step 2 : Optimize reaction conditions (e.g., solvent: DMF/water mixture, temperature: 80–100°C, reflux for 2–6 hours). Evidence from similar syntheses (e.g., thiazolidinones) highlights the use of acetic acid/DMF mixtures and sodium acetate as a base to enhance yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF-ethanol) is recommended to achieve >95% purity .

Table 1 : Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 60–75% | |

| Cyclization | Acetic acid, reflux, 2 h | 70–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns. For example, the hydroxyl protons (δ 9–10 ppm in DMSO-d₆) and pyridine ring protons (δ 7–8.5 ppm) .

- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N/C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀N₂O₂: 202.0742) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Case Study : If NMR signals overlap (e.g., para-substituted phenyl vs. pyridine protons), use 2D NMR (COSY, HSQC) to assign peaks .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism in hydroxypyridines) by determining crystal structures .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) to validate assignments .

Q. What strategies are effective for designing derivatives of this compound to study receptor interactions (e.g., PPARγ)?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance lipophilicity and binding affinity, as seen in fluorophenyl-pyridine analogs .

- Docking Studies : Use AutoDock Vina to predict interactions with PPARγ’s ligand-binding domain. Prioritize derivatives with ΔG < -8 kcal/mol .

- In Vitro Assays : Measure PPARγ activation via luciferase reporter gene assays (EC₅₀ values) and compare with rosiglitazone as a control .

Table 2 : Derivative Design and Activity

| Derivative | Substituent | PPARγ EC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent Compound | None | >1000 | |

| 5-NO₂ Derivative | -NO₂ at phenyl | 120 ± 15 |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and N95 masks to avoid inhalation .

- Ventilation : Use fume hoods for synthesis/purification steps due to potential release of volatile byproducts .

- Waste Disposal : Segregate organic waste containing the compound and neutralize acidic/basic residues before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Verify assay conditions (e.g., cell line, serum concentration). For instance, PPARγ activity varies between HEK293 vs. HepG2 cells .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) and apply statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.